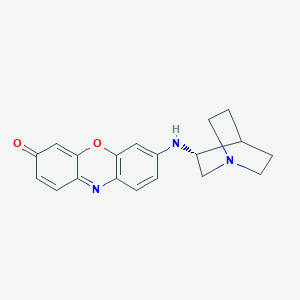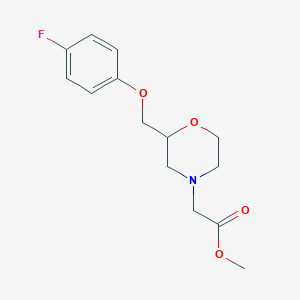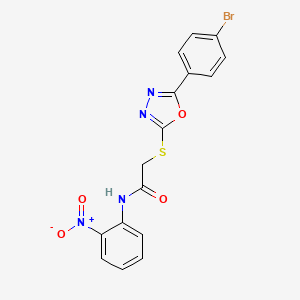
(R)-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-7-(Quinuclidin-3-ylamino)-3H-phénoxazin-3-one est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau de phénoxazinone, qui est un système aromatique tricyclique, et un groupe quinuclidinylamino, qui est une amine bicyclique. La combinaison de ces deux entités confère au composé des propriétés chimiques et biologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (R)-7-(Quinuclidin-3-ylamino)-3H-phénoxazin-3-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de phénoxazinone : Cette étape implique la cyclisation d’un précurseur approprié, tel que le 2-aminophénol, avec un aldéhyde ou une cétone approprié dans des conditions acides ou basiques pour former le noyau de phénoxazinone.
Introduction du groupe quinuclidinylamino : Le groupe quinuclidinylamino est introduit par une réaction de substitution nucléophile. Cela implique de faire réagir le noyau de phénoxazinone avec un dérivé de quinuclidine, tel que la quinuclidin-3-ylamine, dans des conditions appropriées (par exemple, en présence d’une base comme l’hydrure de sodium).
Méthodes de production industrielle
La production industrielle de (R)-7-(Quinuclidin-3-ylamino)-3H-phénoxazin-3-one peut impliquer l’optimisation de la voie de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de systèmes catalytiques avancés, de réacteurs à flux continu et de techniques de purification comme la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(R)-7-(Quinuclidin-3-ylamino)-3H-phénoxazin-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène pour former des dérivés oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour produire des formes réduites du composé.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être effectuées sur le noyau de phénoxazinone ou le groupe quinuclidinylamino à l’aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, solvant comme l’éthanol ou le tétrahydrofurane.
Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols, solvants comme le dichlorométhane ou l’acétonitrile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de quinone, tandis que la réduction peut produire des dérivés d’hydroquinone.
Applications de la recherche scientifique
(R)-7-(Quinuclidin-3-ylamino)-3H-phénoxazin-3-one a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Enquêté pour son potentiel en tant que sonde fluorescente en raison de ses propriétés photophysiques uniques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris en tant qu’agent antimuscarinique ou dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants.
Applications De Recherche Scientifique
®-7-(Quinuclidin-3-ylamino)-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimuscarinic agent or in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
Le mécanisme d’action de (R)-7-(Quinuclidin-3-ylamino)-3H-phénoxazin-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu’agent antimuscarinique, il peut se lier aux récepteurs muscariniques de l’acétylcholine, inhibant leur activité et conduisant à divers effets physiologiques. La structure unique du composé lui permet d’interagir avec plusieurs cibles, ce qui en fait un outil polyvalent dans la recherche.
Comparaison Avec Des Composés Similaires
Composés similaires
(R)-3-Quinuclidinyl benzilate : Un autre composé avec un groupe quinuclidinyl, connu pour ses propriétés antimuscariniques.
Quinuclidin-3-yl 1-aryl-1,2,3,4-tétrahydroisoquinoléine-2-carboxylate : Un composé avec des caractéristiques structurelles et une activité biologique similaires.
Unicité
(R)-7-(Quinuclidin-3-ylamino)-3H-phénoxazin-3-one se distingue par sa combinaison d’un noyau de phénoxazinone et d’un groupe quinuclidinylamino, qui confère des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications, de la synthèse organique à la recherche biomédicale.
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
7-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]amino]phenoxazin-3-one |
InChI |
InChI=1S/C19H19N3O2/c23-14-2-4-16-19(10-14)24-18-9-13(1-3-15(18)21-16)20-17-11-22-7-5-12(17)6-8-22/h1-4,9-10,12,17,20H,5-8,11H2/t17-/m0/s1 |
Clé InChI |
KUYKROXIBSSIQM-KRWDZBQOSA-N |
SMILES isomérique |
C1CN2CCC1[C@H](C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4 |
SMILES canonique |
C1CN2CCC1C(C2)NC3=CC4=C(C=C3)N=C5C=CC(=O)C=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)

![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)





![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)

